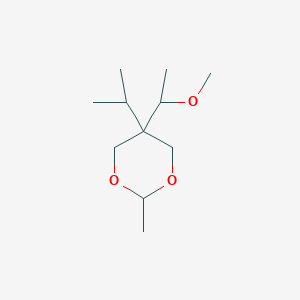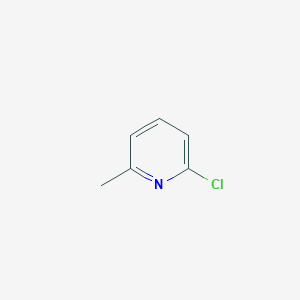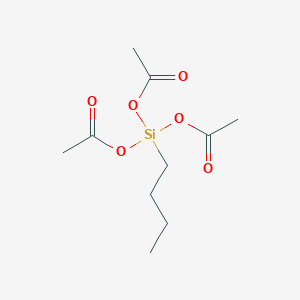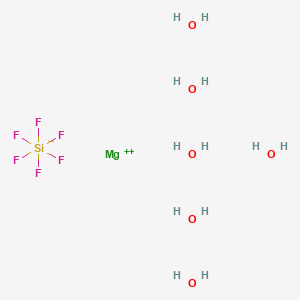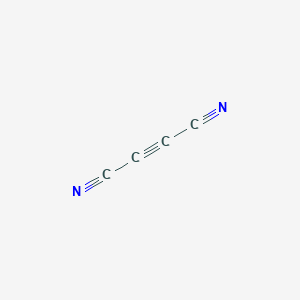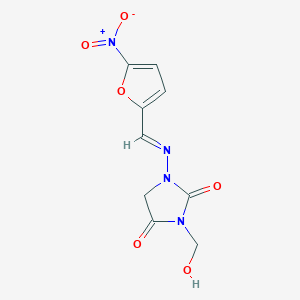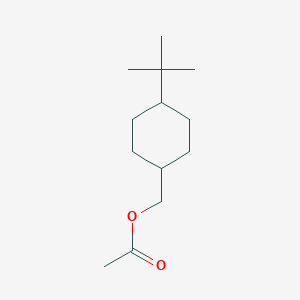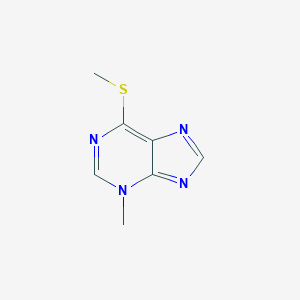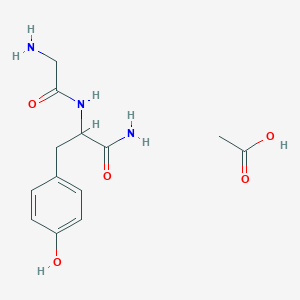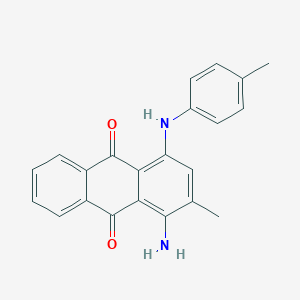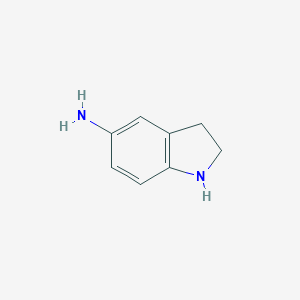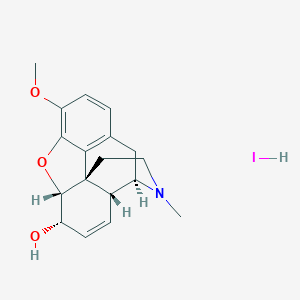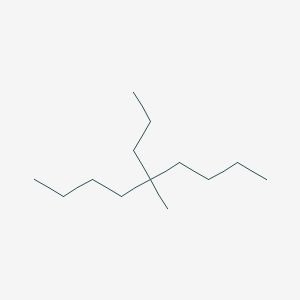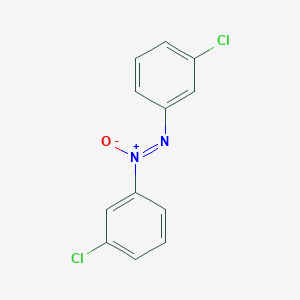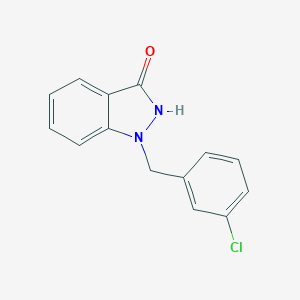
1H-Indazol-3-ol, 1-(m-chlorobenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-ol, 1-(m-chlorobenzyl)- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). It may also induce apoptosis in cancer cells by activating caspases.
Biochemical And Physiological Effects
1H-Indazol-3-ol, 1-(m-chlorobenzyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- in lab experiments is its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1H-Indazol-3-ol, 1-(m-chlorobenzyl)-. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- can be achieved through several methods, including the condensation of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzyl alcohol in the presence of a base. The yield of this synthesis method is around 60%.
Scientific Research Applications
1H-Indazol-3-ol, 1-(m-chlorobenzyl)- has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-viral activity against the influenza virus.
properties
CAS RN |
1025-59-8 |
|---|---|
Product Name |
1H-Indazol-3-ol, 1-(m-chlorobenzyl)- |
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
InChI Key |
ZRZSYDHZWHSHMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Other CAS RN |
1025-59-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



